

(2-Fluorobenzyl)hydrazine molecular weight and formula

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine

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An In-depth Technical Guide to **(2-Fluorobenzyl)hydrazine** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **(2-Fluorobenzyl)hydrazine**, a key building block in medicinal chemistry and pharmaceutical research. It details the compound's physicochemical properties, synthesis protocols, and its role as a precursor to a wide range of biologically active molecules.

Core Properties of (2-Fluorobenzyl)hydrazine

(2-Fluorobenzyl)hydrazine, with the molecular formula $C_7H_9FN_2$ and a molecular weight of 140.16 g/mol, is a versatile reagent in organic synthesis.^{[1][2]} Its utility is primarily derived from the reactive hydrazine moiety, which can be readily derivatized, and the fluorinated benzyl group, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Quantitative Data Summary

The key physicochemical properties of **(2-Fluorobenzyl)hydrazine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ FN ₂	[1] [2]
Molecular Weight	140.16 g/mol	[1] [2]
Boiling Point	~265.8°C	[2]
Density	~1.144 g/cm ³	[2]
pKa	~6.74	[2]
Purity	≥98% (typical)	
GHS Hazard Statements	H301, H311, H315, H319, H331	[3]

Synthesis and Experimental Protocols

(2-Fluorobenzyl)hydrazine is primarily synthesized through the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following protocols provide detailed methodologies for its synthesis and subsequent use in the preparation of a bioactive derivative.

Experimental Protocol 1: Synthesis of (2-Fluorobenzyl)hydrazine

This protocol details the synthesis of **(2-Fluorobenzyl)hydrazine** from 2-fluorobenzyl bromide and hydrazine hydrate.

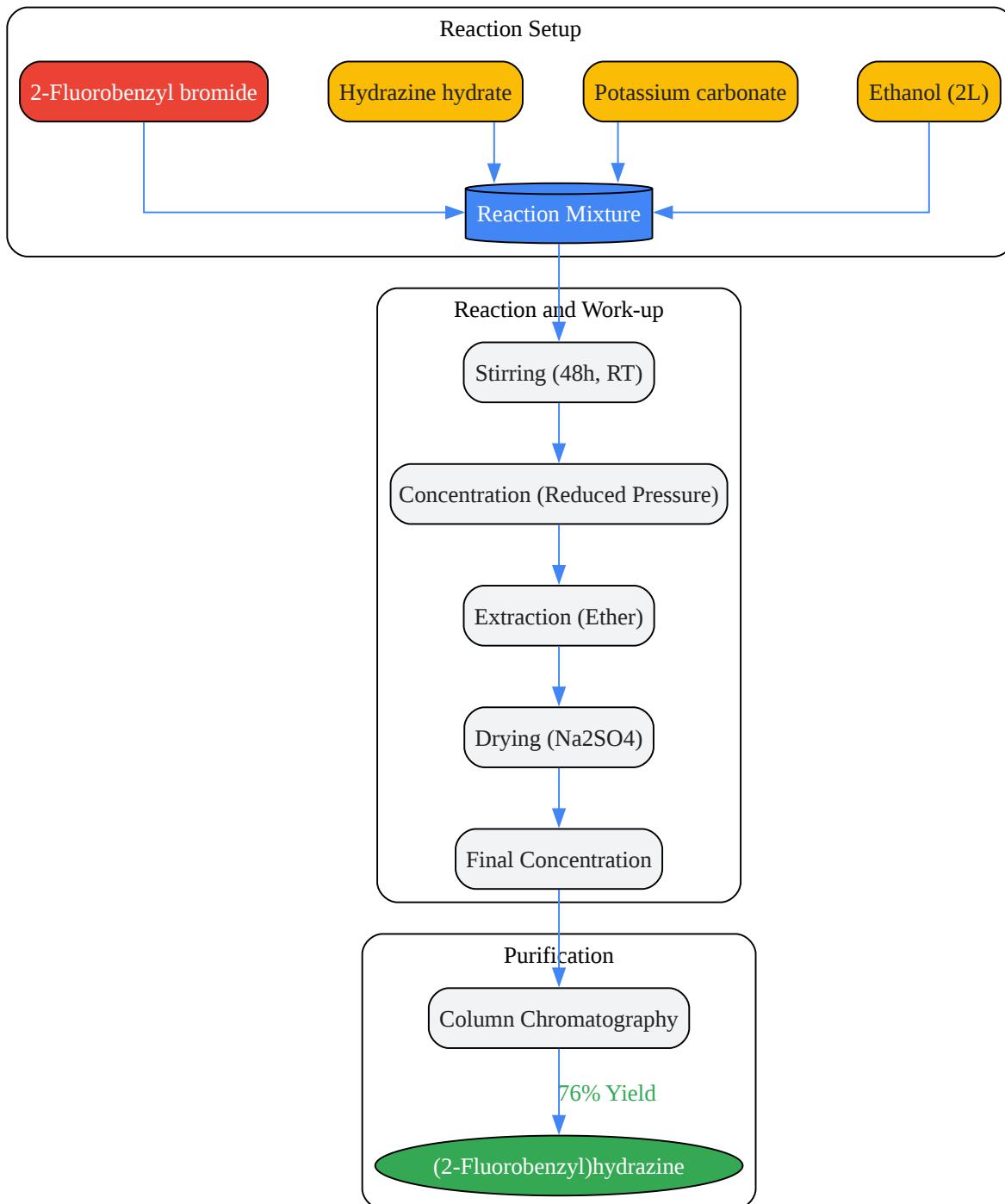
Materials:

- 2-Fluorobenzyl bromide (1.0 mol, 190 g)
- Hydrazine hydrate (5.0 mol, 250 g)
- Potassium carbonate (1.0 mol, 138 g)
- Ethanol (2 L)
- Diethyl ether

- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a 2 L solution of ethanol containing hydrazine hydrate and potassium carbonate, slowly add 2-fluorobenzyl bromide under constant stirring.
- Continue stirring the reaction mixture at room temperature for 48 hours.
- After the reaction is complete, concentrate the mixture by distillation under reduced pressure.
- Extract the organic phase from the residue using diethyl ether.
- Dry the combined organic phase over anhydrous sodium sulfate.
- Concentrate the dried organic phase under reduced pressure to remove the solvent.
- Purify the crude product by silica gel column chromatography to yield **(2-Fluorobenzyl)hydrazine** (109 g, 76% yield).

[Click to download full resolution via product page](#)**Synthesis workflow for (2-Fluorobenzyl)hydrazine.**

Experimental Protocol 2: Synthesis of 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

This protocol demonstrates the use of a **(2-Fluorobenzyl)hydrazine** derivative in the synthesis of a more complex heterocyclic compound.[4]

Part A: Synthesis of the Dithiocarbazate Precursor

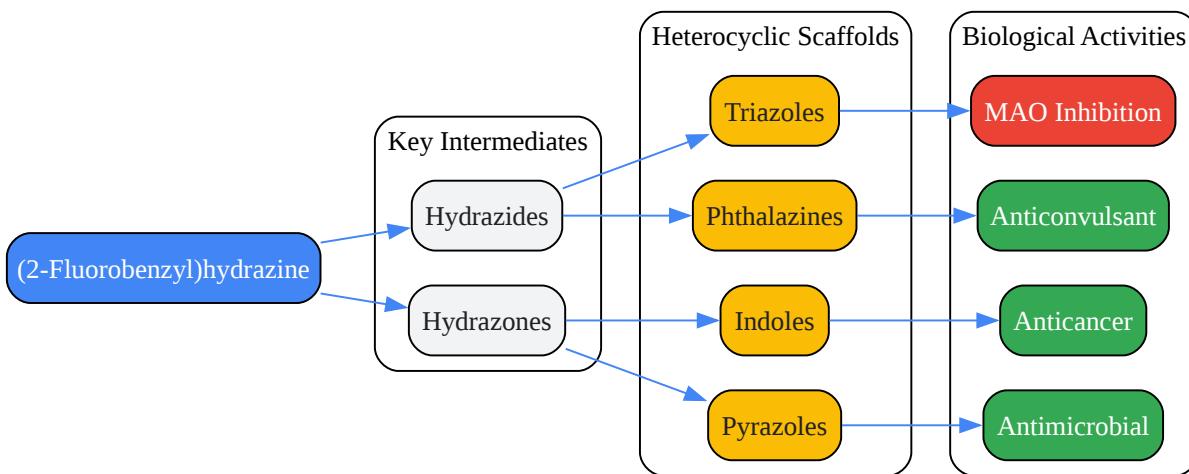
- Dissolve potassium hydroxide (11.2 g, 0.2 mol) in 70 ml of 90% ethanol and add hydrazine hydrate (10.0 g, 0.2 mol). Stir the solution at 0°C.
- To the cooled solution, add carbon disulfide (15.2 g, 0.2 mol) dropwise, maintaining the temperature below 0°C.
- Separate the lower brown layer that forms and add 60 ml of 40% ethanol.
- Cool the mixture in an ice bath and add 2-fluorobenzyl chloride (28.9 g, 0.2 mol) dropwise with vigorous stirring.
- Filter the resulting white product and use it directly in the next step.

Part B: Synthesis of the Final Compound

- Add a solution of 5-chloroisatin (1.82 g, 10.0 mmol) in 40 ml of hot ethanol to a solution of the dithiocarbazate precursor from Part A (2.16 g, 10.0 mmol) in 40 ml of hot ethanol.
- Heat the mixture at 80°C with continuous stirring for 15 minutes.
- Allow the mixture to cool to room temperature and stand for approximately 20 minutes until a precipitate forms.
- Collect the precipitate by filtration and dry it over silica gel.
- Purify the crude solid by recrystallization from ethanol to yield the final product as a light-yellow solid (yield: 3.23 g, 85%).[4]

Role in Drug Discovery and Development

(2-Fluorobenzyl)hydrazine serves as a critical starting material for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmacologically active molecules.^[5] Its derivatives have been investigated for a wide range of biological activities.



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Role of **(2-Fluorobenzyl)hydrazine** as a versatile building block.

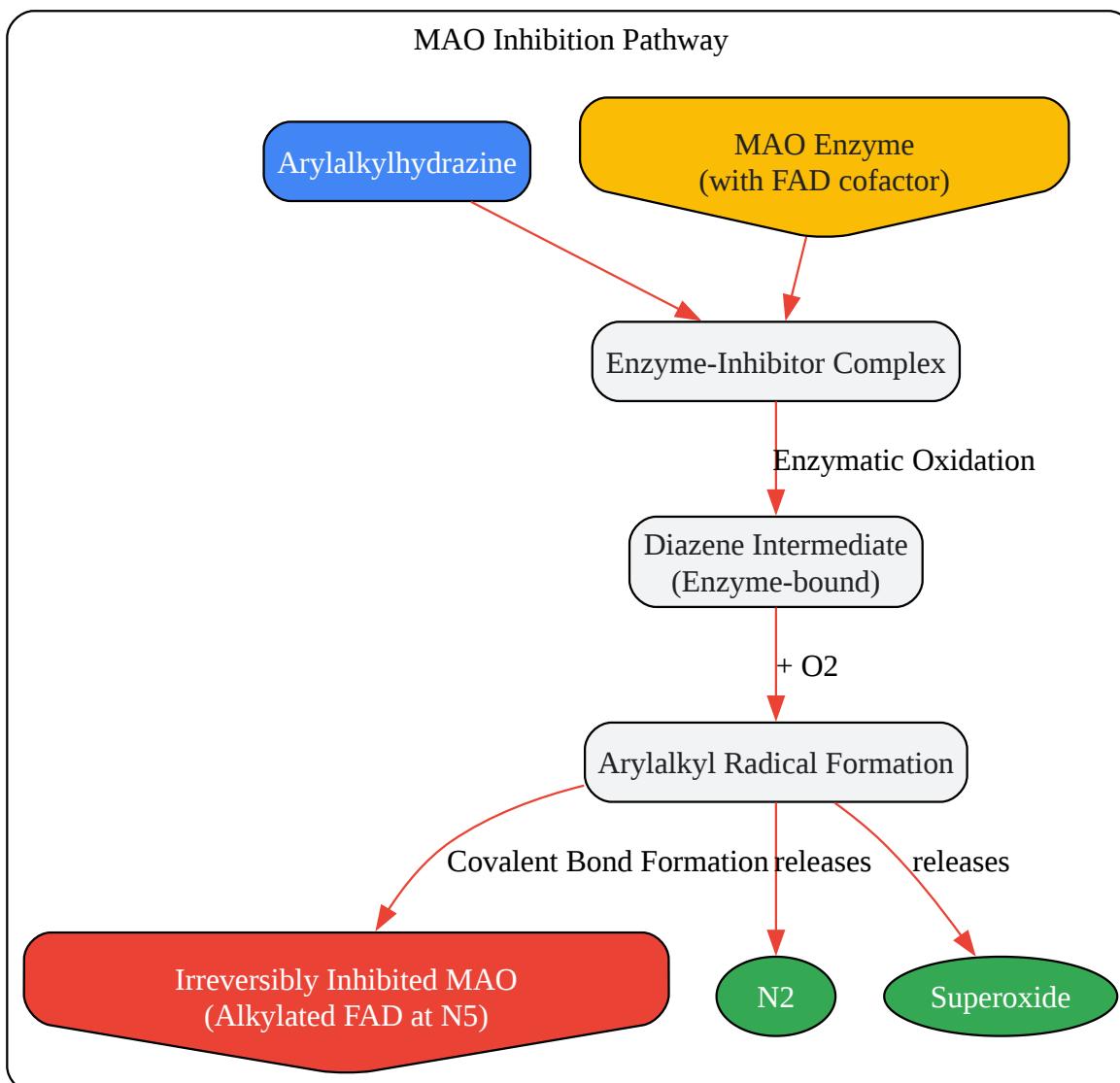
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant body of research has focused on hydrazine derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. The inhibition of MAO is a key therapeutic strategy for depression and neurodegenerative diseases.

The proposed mechanism for irreversible inhibition by arylalkylhydrazines involves the following steps:

- The hydrazine derivative binds to the active site of the MAO enzyme.

- The enzyme catalyzes the conversion of the hydrazine to a diazene intermediate.
- Molecular oxygen reacts with the enzyme-bound diazene to form an arylalkyl radical, nitrogen gas (N_2), and a superoxide anion.
- The highly reactive arylalkyl radical then forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[\[1\]](#)



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Proposed mechanism of MAO inhibition by arylalkylhydrazines.

In conclusion, **(2-Fluorobenzyl)hydrazine** is a compound of significant interest to the drug development community. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for generating diverse chemical libraries. The established link between its derivatives and important biological targets, such as monoamine oxidase, underscores its potential in the development of novel therapeutics.

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